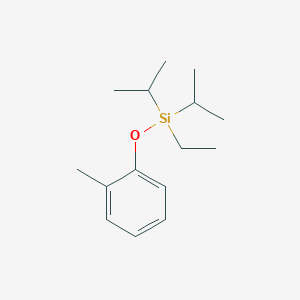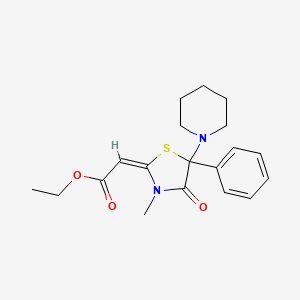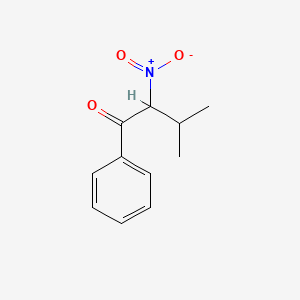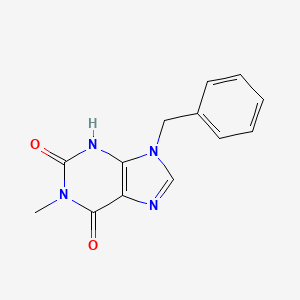
9-benzyl-1-methyl-3H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-benzyl-1-methyl-3H-purine-2,6-dione is a derivative of xanthine, a purine base found in most human body tissues and fluids. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of 9-benzyl-1-methyl-3H-purine-2,6-dione typically involves the alkylation of xanthine derivatives. The regio-selective N-alkylation reaction at different –NH sites of xanthine is a key strategy. Selective protection and deprotection at N3 and/or N7 sites of xanthine are crucial steps in developing the synthesis scheme . Industrial production methods often utilize cost-effective and high-yielding chemical synthesis routes to produce this compound .
Análisis De Reacciones Químicas
9-benzyl-1-methyl-3H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
9-benzyl-1-methyl-3H-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing various bioactive molecules.
Biology: The compound is used in studies related to enzyme inhibition and signal transduction pathways.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 9-benzyl-1-methyl-3H-purine-2,6-dione involves its interaction with specific molecular targets such as phosphodiesterase enzymes and adenosine receptors. By inhibiting these targets, the compound can modulate various biological pathways, including signal transduction and inflammatory responses .
Comparación Con Compuestos Similares
Similar compounds to 9-benzyl-1-methyl-3H-purine-2,6-dione include:
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects and use in beverages.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant properties.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma.
Compared to these compounds, this compound exhibits unique properties due to its specific substitutions, which can enhance its biological activity and selectivity .
Propiedades
Número CAS |
61080-45-3 |
|---|---|
Fórmula molecular |
C13H12N4O2 |
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
9-benzyl-1-methyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C13H12N4O2/c1-16-12(18)10-11(15-13(16)19)17(8-14-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,19) |
Clave InChI |
ZOTGUTMYXKEZKJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=C(NC1=O)N(C=N2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Propanediol, 2,2-bis[(2,2,3,3-tetrafluoropropoxy)methyl]-](/img/structure/B14607926.png)

![2-Azabicyclo[3.1.0]hex-2-ene, 1,5-dimethyl-3-phenyl-](/img/structure/B14607955.png)
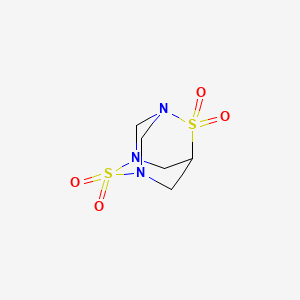
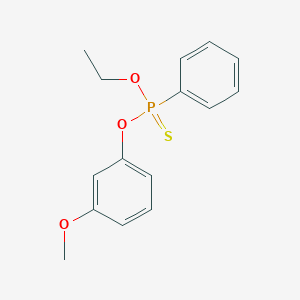
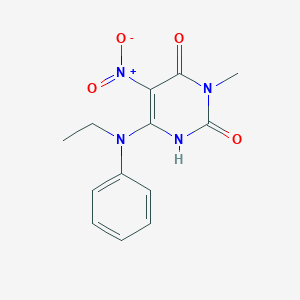
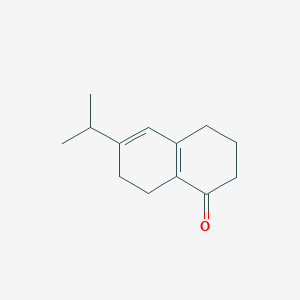
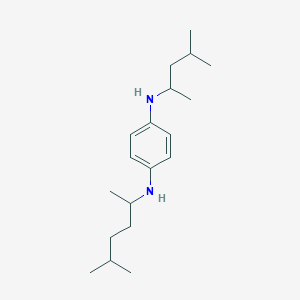
![4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14608001.png)
